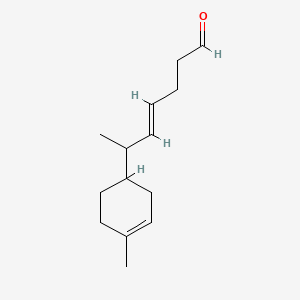
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal is an organic compound with the molecular formula C14H22O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive structure, which includes a cyclohexene ring and a heptenal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal typically involves the following steps:
Cyclohexene Derivative Formation: The initial step involves the formation of a cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.
Chain Extension: The cyclohexene derivative is then subjected to a series of reactions to extend the carbon chain, typically involving Grignard reagents or organolithium compounds.
Aldehyde Formation: The final step involves the oxidation of the terminal carbon to form the aldehyde group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: 6-(4-Methyl-3-cyclohexen-1-yl)heptanoic acid
Reduction: 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-en-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance and flavor industry due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal involves its interaction with various molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
- 2-methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
- 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, ®-
Uniqueness
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal is unique due to its specific structural features, including the combination of a cyclohexene ring and a heptenal chain. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
93840-88-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-6-(4-methylcyclohex-3-en-1-yl)hept-4-enal |
InChI |
InChI=1S/C14H22O/c1-12-7-9-14(10-8-12)13(2)6-4-3-5-11-15/h4,6-7,11,13-14H,3,5,8-10H2,1-2H3/b6-4+ |
InChI Key |
MAFITFSDTGHHDL-GQCTYLIASA-N |
Isomeric SMILES |
CC1=CCC(CC1)C(C)/C=C/CCC=O |
Canonical SMILES |
CC1=CCC(CC1)C(C)C=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















